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Compound of Interest

Compound Name: Dasatinib analog-1

Cat. No.: B12384067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of

Dasatinib analog-1 (compound 5826), a structural analog of the tyrosine kinase inhibitor

Dasatinib. This document details the scientific rationale behind its development, its impact on

cytochrome P450 3A4 (CYP3A4) activity, and the experimental methodologies employed in its

evaluation.

Introduction
Dasatinib is a potent oral dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the

treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL). However, Dasatinib undergoes extensive metabolism in

humans, primarily by CYP3A4. This metabolic process can lead to the formation of reactive

intermediates, resulting in mechanism-based inactivation of CYP3A4. Such inactivation can

have significant implications for drug-drug interactions and patient safety.

The investigation into this phenomenon led to the synthesis and evaluation of numerous

Dasatinib analogs, including compound 5826, with the primary objective of designing a

molecule that retains the desired pharmacological activity while mitigating the risk of CYP3A4

inactivation. Dasatinib analog-1 (compound 5826) was identified as a key compound that

successfully blocks the formation of reactive glutathione adducts.[1][2][3][4][5][6][7]
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Quantitative Data Summary
The following tables summarize the key quantitative data associated with Dasatinib and its

analog, compound 5826, focusing on their interaction with CYP3A4.

Table 1: Cytochrome P450 3A4 Inactivation Kinetics

Compound K_I_ (μM) k_inact_ (min⁻¹) Note

Dasatinib 6.3 0.034

Mechanism-based

inactivator of

CYP3A4.

Dasatinib analog-1

(Compound 5826)
5.4 N/A

Inhibitor of CYP3A4;

does not cause

mechanism-based

inactivation.[1][2][3][4]

[6]

K_I_ and k_inact_ values for Dasatinib are from in vitro studies using human liver microsomes.

The K_I_ for Dasatinib analog-1 is reported by commercial vendors.

Table 2: Glutathione Adduct Formation

Compound
Glutathione Adduct
Formation

Implication

Dasatinib Detected
Formation of reactive

intermediates.

Dasatinib analog-1

(Compound 5826)
Blocked

Prevents the formation of

reactive metabolites.[1][2][3][4]

[5][6][7]

Experimental Protocols
The following sections detail the methodologies used in the characterization of Dasatinib and

its analogs.
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Synthesis of Dasatinib Analogs
A general synthetic scheme was employed for the creation of Dasatinib analogs. The synthesis

involved a multi-step process, which is outlined in the workflow diagram below. For the

synthesis of specific analogs like compound 5826, modifications were introduced, such as

blocking the site of hydroxylation on the 2-chloro-6-methylphenyl ring. This was a key strategy

to prevent the formation of the reactive quinone-imine intermediate.

CYP3A4 Inactivation Assay
In vitro studies with human liver microsomes (HLMs) were conducted to assess the time-

dependent inactivation of CYP3A4.

Incubation: Dasatinib or its analogs were pre-incubated with pooled human liver microsomes

and NADPH at 37°C for various time points.

Substrate Addition: A CYP3A4-specific substrate (e.g., midazolam or testosterone) was

added to the incubation mixture.

Metabolite Quantification: The formation of the respective metabolite (e.g., 1'-

hydroxymidazolam or 6β-hydroxytestosterone) was quantified using liquid chromatography-

mass spectrometry (LC-MS).

Data Analysis: The rate of metabolite formation was plotted against the pre-incubation time

to determine the inactivation rate constant (k_inact_) and the inhibitor concentration required

for half-maximal inactivation (K_I_).

Glutathione Adduct Trapping
Incubation: Dasatinib or its analogs were incubated with human liver microsomes in the

presence of NADPH and a trapping agent, glutathione (GSH).

Extraction: The incubation mixtures were treated with a quenching solvent (e.g., acetonitrile)

to stop the reaction and precipitate proteins.

LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to detect the presence of glutathione adducts of the parent

compound or its metabolites.
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Visualizations
The following diagrams illustrate the key pathways and workflows related to the discovery of

Dasatinib analog-1.
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Caption: General synthetic workflow for Dasatinib analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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